3-cyclooctyl-2-mercapto-4(3H)-quinazolinone
Overview
Description
3-cyclooctyl-2-mercapto-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C16H20N2OS and its molecular weight is 288.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.12963444 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
3-cyclooctyl-2-mercapto-4(3H)-quinazolinone belongs to a broader class of quinazolinone derivatives, which have been synthesized using various methods for potential applications in medicinal chemistry. For example, quinazolinone derivatives synthesized using β-cyclodextrin in aqueous medium exhibit anti-bacterial activities against both Gram-negative and Gram-positive bacteria, highlighting their potential as antibacterial agents (Puligilla et al., 2022). Furthermore, novel quinazolinone derivatives have shown in vitro cytotoxic activity against human lymphoblastic leukemia (MOLT-4) and human breast adenocarcinoma (MCF-7) cell lines, suggesting their application in cancer therapy (Mohammadhosseini et al., 2016).
Chemical Analysis and Spectroscopy
The study of the spectroscopic properties of quinazolinone compounds, such as 2-mercapto-4(3H)-quinazolinone, provides insights into their chemical structure and potential applications. Detailed analysis through FT-IR, FT-Raman spectra, and density functional theory (DFT) has been conducted to understand the vibrational bands, molecular orbital energies, and electron density distributions, which are crucial for designing drugs with specific biological activities (Prabavathi & Senthil Nayaki, 2014).
Antimicrobial and Antitumor Activities
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, a series of 2-substituted mercapto-4(3H)-quinazolinone compounds have been synthesized and assessed for their in vivo anti-inflammatory and analgesic activities, as well as in vitro inhibition of cyclooxygenase (COX-1/COX-2), demonstrating significant biological effects (Abdel-Aziz et al., 2016). Additionally, certain quinazolinone analogs have shown potent antitumor activity, further emphasizing the therapeutic potential of this class of compounds (Hamid et al., 2001).
Advanced Synthetic Methods
Recent advancements in synthetic chemistry have led to the development of new methods for constructing quinazolinone scaffolds, which are essential for exploring their potential in medicinal chemistry. These methods aim to improve the efficiency, yield, and selectivity of quinazolinone derivatives, making them more accessible for further biological testing and potential drug development (Rohokale & Kshirsagar, 2016).
Properties
IUPAC Name |
3-cyclooctyl-2-sulfanylidene-1H-quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c19-15-13-10-6-7-11-14(13)17-16(20)18(15)12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHZXQADDXNFEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2C(=O)C3=CC=CC=C3NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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